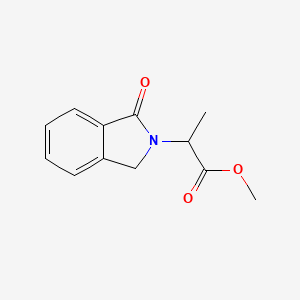

methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

CAS No.: 96017-05-9

Cat. No.: VC7927597

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96017-05-9 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | methyl 2-(3-oxo-1H-isoindol-2-yl)propanoate |

| Standard InChI | InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3 |

| Standard InChI Key | CKDOYKILUYJVAL-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)N1CC2=CC=CC=C2C1=O |

| Canonical SMILES | CC(C(=O)OC)N1CC2=CC=CC=C2C1=O |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves esterification reactions between isoindoline derivatives and propanoic acid precursors. VulcanChem outlines a common method:

-

Reactants: Phthalimide derivatives and methyl acrylate.

-

Catalysts: Acidic catalysts (e.g., sulfuric acid) or base-mediated conditions.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF).

-

Conditions: Elevated temperatures (80–100°C) under reflux for 6–12 hours.

A simplified reaction scheme is:

Industrial Scalability

Continuous flow reactors are employed for large-scale production, improving yield and safety. Automated systems optimize reagent mixing and temperature control, achieving >85% purity in pilot studies.

Physicochemical Properties

| Property | Description |

|---|---|

| Physical State | Crystalline solid |

| Solubility | Soluble in DMSO, methanol |

| Stability | Stable at ambient conditions |

| Melting Point | Not reported |

The compound’s ester group confers moderate hydrophobicity, making it suitable for organic phase reactions .

Chemical Reactivity and Derivatives

Hydrolysis

The ester hydrolyzes under acidic or basic conditions to yield 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 67266-14-2) :

This carboxylic acid derivative is a potential intermediate for amide or peptide conjugates .

Oxidation and Reduction

-

Oxidation: Using KMnO₄ yields a ketone or carboxylic acid derivative.

-

Reduction: LiAlH₄ reduces the carbonyl to a hydroxyl group, forming alcohol analogs.

Comparison with Structural Analogs

| Compound | Molecular Formula | Functional Group | Key Differences |

|---|---|---|---|

| Methyl 2-(1-oxo...)propanoate | C₁₂H₁₃NO₃ | Ester | Higher lipophilicity |

| 2-(1-Oxo...)propanoic acid | C₁₀H₉NO₃ | Carboxylic acid | Enhanced hydrogen bonding |

The ester’s lipophilicity may improve blood-brain barrier penetration compared to its acid counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume